molecular formula C24H29ClN2O5 B193159 Benazepril hydrochloride CAS No. 86541-74-4

Benazepril hydrochloride

Cat. No.: B193159
CAS No.: 86541-74-4
M. Wt: 460.9 g/mol
InChI Key: VPSRQEHTHIMDQM-FKLPMGAJSA-N
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Description

Benazepril is an angiotensin-converting enzyme (ACE) inhibitor . It is used alone or together with other medicines to treat high blood pressure (hypertension) . Benazepril works by blocking a substance in the body that causes blood vessels to tighten. As a result, benazepril relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart .


Synthesis Analysis

Benazepril hydrochloride can be synthesized via an Ugi three-component reaction in trifluoroethanol . The key step is the trifluoroacetic acid-mediated hydrolysis of secondary amides followed by esterification as a domino process to form the corresponding ethyl ester .


Molecular Structure Analysis

The molecular formula of this compound is C24H28N2O5·HCl .


Chemical Reactions Analysis

The synthesis of this compound involves a multicomponent reaction (MCR) where at least three starting materials react to each other to form compounds with a diverse skeleton in one pot . The Ugi reaction is one of the most applied multicomponent reactions due to easy access to different scaffolds in shorter reaction times .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 460.95 . The melting point is 148-149°C . The density is 1.26±0.1 g/cm3 (Predicted) .

Scientific Research Applications

Synthesis Methods and Advantages

Benazepril hydrochloride, an antihypertensive drug, is synthesized through various methods, focusing on intermediates like (3S)-3-amino-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid tert-butyl ester and R-2-hydroxy-4-butylphenyacetate. The synthesis methods have their specific advantages and disadvantages, contributing to the refinement and quality of the drug (Ji Peng-wei, 2010).

Pharmacological Profile

This compound's pharmacological profile is well-defined. It’s a prodrug, rapidly absorbed and converted to the active ACE inhibitor, benazeprilat. The drug's physical characteristics, including solubility, optical activity, and spectroscopy, have been thoroughly analyzed. Various methods, like potentiometric and chromatographic methods, are employed for its analysis (F. Belal, H. Abdine, A. A. Al-badr, 2005).

Molecular Interactions and Stability

Niosomal Formulation for Oral Delivery

Recent advancements include the formulation of this compound in niosomal form to enhance its oral absorption. This approach leverages non-ionic surfactants and other agents for the effective encapsulation of the drug, ensuring sustained release and improved stability, offering a promising direction for this compound's pharmacological applications (A. Radhi, 2018).

Mechanism of Action

Safety and Hazards

Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Benazepril is used to treat hypertension, congestive heart failure, and chronic renal failure . Upon cleavage of its ester group by the liver, benazepril is converted into its active form benazeprilat, a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor . It continues to be a subject of research and its use may expand in the future .

Biochemical Analysis

Biochemical Properties

Benazepril hydrochloride plays a significant role in biochemical reactions within the body. It interacts with the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin system (RAS) that regulates blood pressure . By inhibiting ACE, this compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby helping to lower blood pressure .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell signaling pathways, particularly those involved in vasoconstriction and blood pressure regulation . By inhibiting ACE, it reduces the levels of angiotensin II, leading to vasodilation and a reduction in blood pressure .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to ACE and inhibiting its activity. This prevents the conversion of angiotensin I to angiotensin II, reducing the effects of this potent vasoconstrictor and leading to a decrease in blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. Studies have shown that it can effectively reduce proteinuria and improve diabetic nephropathy by decreasing ANGPTL-4 expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages. For instance, in a study involving diabetic nephropathy (DN) rat models, it was found that this compound treatment led to significant improvements in proteinuria, urea, creatinine, triglycerides, and total cholesterol levels .

Metabolic Pathways

This compound is involved in the renin-angiotensin system (RAS), a crucial metabolic pathway in the body. It interacts with the angiotensin-converting enzyme (ACE) in this pathway, inhibiting its activity and thereby affecting the levels of angiotensin II .

Subcellular Localization

The subcellular localization of this compound is not explicitly described in the literature. As an ACE inhibitor, it is expected to interact with ACE, which is found on the surface of endothelial cells, particularly in the lungs .

Properties

IUPAC Name

2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSRQEHTHIMDQM-FKLPMGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045922
Record name Benazepril hydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>69.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49648469
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

86541-74-4, 866541-74-4
Record name Benazepril hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benazepril hydrochloride [USAN:USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENAZEPRIL HYDROCHLORIDE
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Record name Benazepril hydrochloride
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Record name (3S)-1-Carboxymethyl-[{(1s)-1(ethoxycarbonyl)-3-phenylpropyl}amino]-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one monohydrochloride
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Record name BENAZEPRIL HYDROCHLORIDE
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Synthesis routes and methods

Procedure details

A solution of 3-amino-1-carboxymethyl-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one (10.0 g) and ethyl benzylpyruvate (26.4 g) in acetic acid (75 ml) and methanol (75 ml) was stirred at room temperature under nitrogen for 1 hour. Sodium cyanoborohydride (3.4 g) in methanol (25 ml) was added dropwise over 4 hours. The reaction mixture was stirred at room temperature for 24 hours. Concentrated hydrochloric acid (4 ml) was added dropwise, and the mixture stirred at room temperature for 1 hour. The reaction mixture was evaporated to dryness. The residue was partitioned between 150 ml of water and 50 ml of ether and adjusted to pH 9 with 40% sodium hydroxide. The layers were separated and the ether layer was discarded. The aqueous layer was adjusted to pH 4.3 with concentrated hydrochloric acid and extracted with 3×75 ml of ethyl acetate. The organic portions were dried (magnesium sulfate) and concentrated to dryness. Hydrogen chloride gas was bubbled into a solution of the crude product in 310 ml of methylene chloride for 5 minutes. The solution was evaporated and the residue was stirred in 225 ml of ether. The product was collected by filtration to give a 70:30 diastereomeric mixture as determined by high pressure liquid chromatography. The product was recrystallized from ethanol/ethyl acetate (1:3) to give 1-carboxymethyl-3-(1-ethoxycarbonyl-3-phenylpropylamino)-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one hydrochloride melting at 246°-8° (dec.) and corresponding to the racemic isomer B.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
26.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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